8,8'-[Carbonylbis(azanediyl[1,1'-biphenyl]-2,3'-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid)
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Overview
Description
8,8’-[Carbonylbis(azanediyl[1,1’-biphenyl]-2,3’-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid) is a complex organic compound known for its unique structure and diverse applications. This compound features a combination of biphenyl and naphthalene units linked by carbonyl and azanediyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-[Carbonylbis(azanediyl[1,1’-biphenyl]-2,3’-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid) typically involves multi-step organic reactions. The process begins with the preparation of biphenyl and naphthalene derivatives, followed by the introduction of carbonyl and azanediyl groups through condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the purity and yield of the product. The use of automated reactors and precise control systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
8,8’-[Carbonylbis(azanediyl[1,1’-biphenyl]-2,3’-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, pH, and solvent choice, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions include various sulfonic acid and amine derivatives, which can be further utilized in different applications.
Scientific Research Applications
8,8’-[Carbonylbis(azanediyl[1,1’-biphenyl]-2,3’-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8,8’-[Carbonylbis(azanediyl[1,1’-biphenyl]-2,3’-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7,7′-Carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid)
- 8,8’-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)
Uniqueness
Compared to similar compounds, 8,8’-[Carbonylbis(azanediyl[1,1’-biphenyl]-2,3’-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid) stands out due to its specific combination of biphenyl and naphthalene units. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
111129-61-4 |
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Molecular Formula |
C47H34N4O21S6 |
Molecular Weight |
1183.2 g/mol |
IUPAC Name |
8-[[3-[2-[[2-[3-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]phenyl]carbamoylamino]phenyl]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid |
InChI |
InChI=1S/C47H34N4O21S6/c52-45(48-37-15-17-39(75(61,62)63)33-21-29(73(55,56)57)23-41(43(33)37)77(67,68)69)27-9-5-7-25(19-27)31-11-1-3-13-35(31)50-47(54)51-36-14-4-2-12-32(36)26-8-6-10-28(20-26)46(53)49-38-16-18-40(76(64,65)66)34-22-30(74(58,59)60)24-42(44(34)38)78(70,71)72/h1-24H,(H,48,52)(H,49,53)(H2,50,51,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72) |
InChI Key |
ZNAKISQHPHWSBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)NC5=CC=CC=C5C6=CC(=CC=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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